molecular formula C13H23ClN2O4 B13470405 6-Tert-butyl 8-methyl 2,6-diazaspiro[3.4]octane-6,8-dicarboxylate hydrochloride CAS No. 2866335-22-8

6-Tert-butyl 8-methyl 2,6-diazaspiro[3.4]octane-6,8-dicarboxylate hydrochloride

Cat. No.: B13470405
CAS No.: 2866335-22-8
M. Wt: 306.78 g/mol
InChI Key: SYMCKRWCZHSHEL-UHFFFAOYSA-N
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Description

6-Tert-butyl 8-methyl 2,6-diazaspiro[3.4]octane-6,8-dicarboxylate hydrochloride is a complex organic compound characterized by its unique spirocyclic structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl 8-methyl 2,6-diazaspiro[3.4]octane-6,8-dicarboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the spirocyclic core, followed by functionalization at specific positions to introduce the tert-butyl and methyl groups .

Industrial Production Methods

standard organic synthesis techniques, including refluxing with hydrazine in ethanol, are commonly employed .

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl 8-methyl 2,6-diazaspiro[3.4]octane-6,8-dicarboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce more saturated compounds .

Scientific Research Applications

6-Tert-butyl 8-methyl 2,6-diazaspiro[3.4]octane-6,8-dicarboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Tert-butyl 8-methyl 2,6-diazaspiro[3.4]octane-6,8-dicarboxylate hydrochloride involves its interaction with specific molecular targets. For instance, its antitubercular activity is attributed to its ability to undergo reduction within bacterial cells, generating reactive intermediates that are lethal to the bacteria . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Biological Activity

6-Tert-butyl 8-methyl 2,6-diazaspiro[3.4]octane-6,8-dicarboxylate hydrochloride is a compound with a complex spirocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing knowledge regarding its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H22N2O4C_{13}H_{22}N_{2}O_{4}. The compound's structure features a diazaspiro framework, which is known for imparting unique biological properties. The following table summarizes key structural characteristics:

PropertyValue
Molecular FormulaC13H22N2O4
Molecular Weight270.33 g/mol
SMILESCC(C)(C)OC(=O)N1CC(C2(C1)CNC2)C(=O)OC
InChIInChI=1S/C13H22N2O4/c1-12(2,3)19-11(17)15-5-9(10(16)18-4)13(8-15)6-14-7-13/h9,14H,5-8H2,1-4H3

Antimicrobial Properties

Recent studies have highlighted the potential of compounds related to the diazaspiro[3.4]octane core in combating various pathogens. For instance, a study explored derivatives of this core and identified significant antitubercular activity against Mycobacterium tuberculosis with a minimal inhibitory concentration (MIC) as low as 0.016μg/mL0.016\,\mu g/mL for some derivatives . This suggests that modifications around the diazaspiro framework can enhance antimicrobial efficacy.

Anticancer Activity

The diazaspiro[3.4]octane scaffold has been recognized for its ability to inhibit various cancer-related targets. Compounds derived from this structure have been reported to act as inhibitors of the menin-MLL1 interaction, which is crucial in certain leukemia types . This indicates that further exploration of 6-tert-butyl 8-methyl derivatives could yield potent anticancer agents.

Neuropharmacological Effects

Preliminary research suggests that compounds based on the diazaspiro framework may exhibit neuropharmacological properties. For example, selective dopamine D3 receptor antagonists have been developed from similar structures, which could be relevant for treating disorders such as schizophrenia and addiction .

Structure-Activity Relationships (SAR)

The biological activity of 6-tert-butyl 8-methyl 2,6-diazaspiro[3.4]octane derivatives is closely tied to their structural modifications. Key findings from SAR studies include:

  • Substituent Effects : Variations in substituents on the diazaspiro core significantly impact biological activity. For example, the introduction of electron-withdrawing groups or bulky hydrophobic groups can enhance binding affinity to biological targets.
  • Core Modifications : Changes in the spirocyclic structure itself can lead to variations in pharmacokinetic properties and receptor selectivity. The balance between lipophilicity and hydrophilicity is crucial for optimal bioavailability.

Case Studies

Several case studies have documented the synthesis and evaluation of compounds based on the diazaspiro[3.4]octane scaffold:

  • Antitubercular Activity : A study synthesized a series of nitrofuran carboxamide derivatives from a diazaspiro core and demonstrated potent activity against M. tuberculosis, indicating the potential for developing new antitubercular agents .
  • Cancer Inhibition : Another investigation focused on modifying the diazaspiro structure to create inhibitors targeting menin-MLL1 interactions in leukemia cells, showcasing the scaffold's versatility in cancer therapy applications .

Properties

CAS No.

2866335-22-8

Molecular Formula

C13H23ClN2O4

Molecular Weight

306.78 g/mol

IUPAC Name

6-O-tert-butyl 8-O-methyl 2,6-diazaspiro[3.4]octane-6,8-dicarboxylate;hydrochloride

InChI

InChI=1S/C13H22N2O4.ClH/c1-12(2,3)19-11(17)15-5-9(10(16)18-4)13(8-15)6-14-7-13;/h9,14H,5-8H2,1-4H3;1H

InChI Key

SYMCKRWCZHSHEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CNC2)C(=O)OC.Cl

Origin of Product

United States

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